molecular formula C10H13FN2O3S B5792767 N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5792767
分子量: 260.29 g/mol
InChIキー: QXBJDNWNZIOAND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and other related conditions.

科学的研究の応用

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and related conditions. It has been shown to stimulate erythropoietin production, which is essential for red blood cell production. N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to improve iron utilization and reduce the need for blood transfusions in patients with chronic kidney disease. Additionally, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.

作用機序

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in erythropoietin production and iron metabolism. By inhibiting the degradation of HIF, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases its activity, leading to increased erythropoietin production and improved iron utilization.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin production, leading to increased red blood cell production and improved oxygen delivery to tissues. It has also been shown to improve iron utilization and reduce the need for blood transfusions in patients with chronic kidney disease. Additionally, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit tumor growth in animal models.

実験室実験の利点と制限

One advantage of using N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for hypoxia-inducible factor prolyl hydroxylase enzymes, which allows for targeted inhibition of erythropoietin production and iron utilization. However, one limitation of using N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is its short half-life, which requires frequent dosing in animal studies.

将来の方向性

There are several potential future directions for the study of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One direction is the development of more potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitors. Another direction is the investigation of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in combination with other therapies for the treatment of anemia, chronic kidney disease, and cancer. Additionally, further studies are needed to fully understand the long-term effects of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide on erythropoietin production, iron utilization, and tumor growth.

合成法

The synthesis of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-methyl-N-(methylsulfonyl)-4-nitrobenzenesulfonamide with 4-fluoroaniline in the presence of a base. The resulting product is then treated with glycine methyl ester to yield N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. The overall yield of this synthesis method is approximately 30%.

特性

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-12-10(14)7-13(17(2,15)16)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJDNWNZIOAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。